![molecular formula C13H19NO4 B15272211 Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)
Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate is a complex organic compound with the molecular formula C₁₃H₁₉NO₄. It is a heterocyclic compound that contains a cyclohepta[b]pyridine core structure. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis but with optimizations for yield and purity. This could involve the use of continuous flow reactors and more efficient catalysts to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another heterocyclic compound with similar structural features.
Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate: A closely related compound with a different ester group.
Uniqueness
Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate is unique due to its specific functional groups and the cyclohepta[b]pyridine core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
ethyl 9a-hydroxy-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-4a-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-2-18-11(16)12-7-4-3-5-8-13(12,17)14-10(15)6-9-12/h6,9,17H,2-5,7-8H2,1H3,(H,14,15) |
Clave InChI |
RAWDHZQWPHODNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCCCCC1(NC(=O)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)

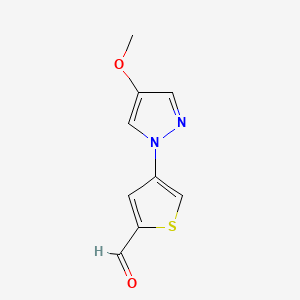
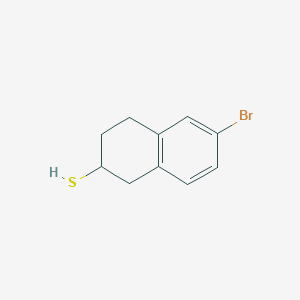


![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)
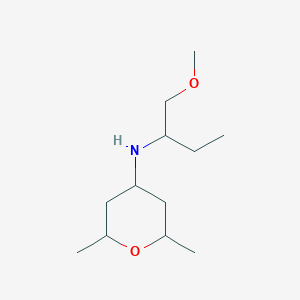
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
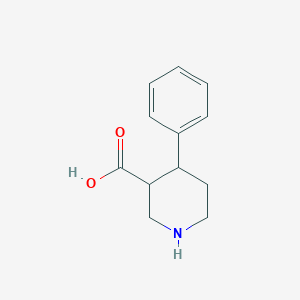
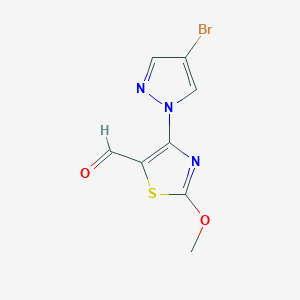
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
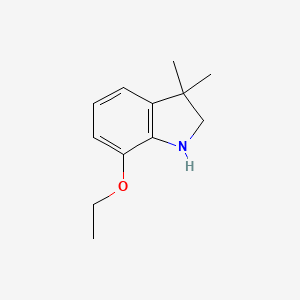
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
